molecular formula C16H18N2O4 B2972930 4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-64-7

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2972930
CAS No.: 2034618-64-7
M. Wt: 302.33
InChI Key: LCJMMRHZXXHWHW-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with methoxy, methoxybenzyl, and carboxamide groups. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with a suitable pyridine derivative under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The methoxy and methoxybenzyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, or electrophiles, such as alkyl halides, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methoxybenzyl)benzamide
  • 4-isobutoxy-N-(2-methoxybenzyl)benzamide

Uniqueness

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-18-10-12(14(22-3)8-15(18)19)16(20)17-9-11-6-4-5-7-13(11)21-2/h4-8,10H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJMMRHZXXHWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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